9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine
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Overview
Description
9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that features a purine core substituted with a cyclopropyl group and a pyrimidin-2-yl piperazine moiety
Mechanism of Action
Target of Action
Related compounds such as 1-(2-pyrimidyl)piperazine are known to be metabolites of buspirone , suggesting potential interactions with neurotransmitter systems.
Mode of Action
It’s worth noting that related compounds can interact with various biological targets, potentially leading to a range of biochemical effects .
Biochemical Pathways
Related compounds have been shown to have anti-fibrotic activities , suggesting that they may interact with pathways related to fibrosis and collagen production.
Pharmacokinetics
Related compounds have been used in various studies, suggesting that they can be absorbed and metabolized by the body .
Result of Action
Related compounds have been shown to have anti-fibrotic activities , suggesting that they may have effects on cellular processes related to fibrosis.
Action Environment
It’s worth noting that the efficacy of related compounds can be influenced by various factors, including the specific conditions of the experimental or clinical setting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the cyclopropyl group and the pyrimidin-2-yl piperazine moiety. Key steps may include:
Cyclopropylation: Introduction of the cyclopropyl group to the purine core using cyclopropyl halides under basic conditions.
Piperazine Substitution: Coupling of the pyrimidin-2-yl piperazine to the purine core using nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions, often with catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
2-(4-Phenylpiperazin-1-yl)pyrimidine: Another compound with a pyrimidine core and piperazine moiety.
Uniqueness
9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine is unique due to its specific combination of a purine core with a cyclopropyl group and a pyrimidin-2-yl piperazine moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
9-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-4-17-16(18-5-1)23-8-6-22(7-9-23)14-13-15(20-10-19-14)24(11-21-13)12-2-3-12/h1,4-5,10-12H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORZYBVHORTYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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